molecular formula C15H17FN4O2 B2862998 1-(4-fluorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326928-58-8

1-(4-fluorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2862998
CAS No.: 1326928-58-8
M. Wt: 304.325
InChI Key: XHDRHWZUGHGFCI-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H17FN4O2 and its molecular weight is 304.325. The purity is usually 95%.
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Biological Activity

1-(4-Fluorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1326928-58-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, receptor interactions, and overall pharmacological profile.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₇FN₄O₂, with a molecular weight of 304.32 g/mol. The structure features a triazole ring which is known for its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1H-1,2,3-triazole-4-carboxamides exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown selective antiproliferative activity comparable to established chemotherapeutic agents like doxorubicin .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundHepG2Not specified
Other TriazolesMCF-7Comparable to doxorubicin
Other TriazolesA549Moderate activity relative to doxorubicin

In vitro studies indicate that the compound induces morphological changes in cancer cells associated with apoptosis, such as chromatin condensation and DNA fragmentation .

The mechanism by which triazole derivatives exert their anticancer effects often involves the induction of apoptosis through the modulation of key proteins in apoptotic pathways. For example, compounds similar to the one have been shown to downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic markers such as cleaved caspase 3 and PARP .

Receptor Interactions

The compound's structural features suggest potential interactions with various receptors. For instance, related compounds have demonstrated significant affinity for sigma receptors and other neurotransmitter transporters . This suggests a multifaceted role in both anticancer activity and possible neurological effects.

Case Studies

A notable study focused on a series of triazole derivatives including this compound highlighted its selective cytotoxicity against specific cancer cell lines while exhibiting lower toxicity to normal cells. The study utilized MTT assays to evaluate cell viability and confirmed the compound's effectiveness in inducing apoptosis through DNA damage mechanisms .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2/c16-12-5-3-11(4-6-12)9-20-10-14(18-19-20)15(21)17-8-13-2-1-7-22-13/h3-6,10,13H,1-2,7-9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDRHWZUGHGFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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